Propan-2-yl 4-(2,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

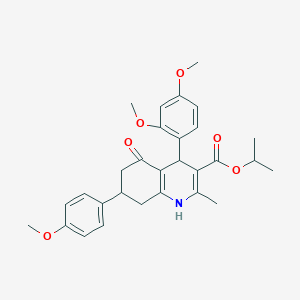

Propan-2-yl 4-(2,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a hexahydroquinoline derivative characterized by:

- A propan-2-yl ester at position 2.

- 2,4-Dimethoxyphenyl and 4-methoxyphenyl substituents at positions 4 and 7, respectively.

- A methyl group at position 2 and a keto group at position 3.

Hexahydroquinoline derivatives are pharmacologically significant due to their calcium channel modulation, antimicrobial, and antioxidant activities . The target compound’s structural complexity, particularly its methoxy-substituted aromatic rings, suggests enhanced electronic and steric effects that may influence bioactivity and crystallographic behavior.

Properties

IUPAC Name |

propan-2-yl 4-(2,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H33NO6/c1-16(2)36-29(32)26-17(3)30-23-13-19(18-7-9-20(33-4)10-8-18)14-24(31)28(23)27(26)22-12-11-21(34-5)15-25(22)35-6/h7-12,15-16,19,27,30H,13-14H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMGPISMGZDWPCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)OC)C4=C(C=C(C=C4)OC)OC)C(=O)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 4-(2,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate aldehydes with active methylene compounds in the presence of catalysts such as piperidine or pyridine. The reaction conditions often require refluxing in solvents like ethanol or methanol to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-(2,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carbonyl group in the hexahydroquinoline core can be reduced to form alcohols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Propan-2-yl 4-(2,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structure and functional groups.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Propan-2-yl 4-(2,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations

Key analogs and their differences are summarized below:

Key Observations:

Cyclohexyl esters (e.g., in ) introduce bulkier substituents, which could hinder crystallinity or solubility.

Substituent Effects: The 2,4-dimethoxyphenyl group in the target compound provides additional electron-donating methoxy groups compared to analogs with single methoxy substitutions (e.g., B8 or ). This could stabilize π-π interactions in protein binding .

Crystallographic and Conformational Analysis

- Ring Puckering: Hexahydroquinoline derivatives adopt distinct conformations. For example, the compound in exhibits a twisted boat conformation in the dihydropyridine ring and a slightly distorted chair in the fused cyclohexanone ring. The target compound’s bulky substituents may further distort these conformations, affecting packing efficiency .

- Hydrogen Bonding: Methoxy groups participate in C–H⋯O interactions (e.g., ), stabilizing crystal structures.

Biological Activity

Propan-2-yl 4-(2,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer properties and other pharmacological effects based on available literature.

Chemical Structure and Properties

The compound features a hexahydroquinoline core with multiple methoxy and phenyl substituents, contributing to its biological activity. Its molecular formula is , and it is characterized by a high degree of lipophilicity due to the presence of methoxy groups.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The National Cancer Institute (NCI) preclinical screening program has evaluated similar compounds with promising results. For instance:

- In vitro Studies : Compounds structurally related to this hexahydroquinoline derivative have shown significant inhibitory effects on various cancer cell lines. For example, one study reported an EC50 value of 190 nM against CCRF-CEM leukemia cells, indicating potent growth inhibition compared to standard treatments like Methotrexate (EC50 = 12.5 nM) .

| Cell Line | EC50 (nM) | Reference |

|---|---|---|

| CCRF-CEM | 190 | |

| A431 (Epidermoid Carcinoma) | 44.77 | |

| HCT116 (Colon Cancer) | 201.45 |

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key enzymes involved in cell proliferation and survival pathways. Compounds with similar structures have been shown to inhibit dihydrofolate reductase (DHFR) and thymidylate synthase (TS), leading to reduced nucleotide synthesis necessary for DNA replication .

Antioxidant Activity

In addition to anticancer properties, the compound exhibits antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress, which is implicated in various diseases including cancer. The antioxidant capacity can be assessed using assays like DPPH or ABTS .

Case Studies

A case study involving structurally similar compounds demonstrated their efficacy in inhibiting tumor growth in xenograft models. For instance:

- Study Overview : A series of derivatives were tested for their anticancer activity against human epidermoid carcinoma cells in vivo.

- Results : Significant tumor reduction was observed in treated groups compared to controls, suggesting that the hexahydroquinoline scaffold is a promising template for developing new anticancer drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.